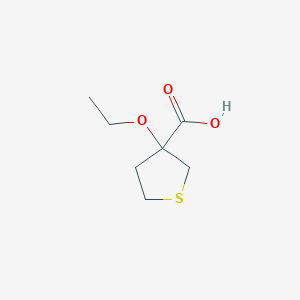

3-Ethoxythiolane-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxythiolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-2-10-7(6(8)9)3-4-11-5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJJVQYZNLGPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCSC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxythiolane 3 Carboxylic Acid and Its Direct Precursors

Convergent and Divergent Synthetic Routes to the Thiolane Ring System

The construction of the thiolane ring, a five-membered heterocycle containing a sulfur atom, is a critical first step. Both convergent and divergent strategies are employed by chemists to achieve this. Convergent syntheses involve the separate synthesis of key fragments of the target molecule, which are then joined together in the final stages. nih.gov This approach can be highly efficient as it allows for the parallel construction of different parts of the molecule. nih.gov Divergent syntheses, on the other hand, begin with a common intermediate that is then elaborated through different reaction pathways to yield a variety of related structures. nih.gov This method is particularly useful for creating a library of analogs for structure-activity relationship studies. nih.gov

Achieving a defined stereochemistry during the formation of the thiolane ring is often a significant challenge. Various cyclization reactions are utilized to control the spatial arrangement of substituents on the ring. Radical cyclizations, for instance, are powerful methods for constructing mono- and polycyclic systems under mild conditions with high levels of regio- and stereochemistry. researchgate.net Another common strategy is the Prins cyclization, which involves the reaction of an aldehyde or ketone with a homoallylic alcohol to form a tetrahydropyran (B127337) or, in this case, a thiolane ring. beilstein-journals.org The stereochemical outcome of the Prins cyclization can often be predicted and controlled. beilstein-journals.org Oxidative cyclization reactions have also been employed to form tricyclic systems containing a thiazole (B1198619) ring fused to other heterocyclic structures. mdpi.com

The incorporation of a sulfur atom to form the thiolane ring can be achieved through several methods. One common approach is the reaction of a dihaloalkane with a sulfur nucleophile, such as sodium sulfide. Another strategy involves the ring-opening of a suitable precursor, like a cyclic sulfate (B86663) or an episulfide, with a sulfur-containing reagent. tandfonline.comrsc.org The synthesis of thiophenes, another class of sulfur-containing heterocycles, often involves the cyclization of acyclic precursors. thieme.comresearchgate.netnih.gov These methods can sometimes be adapted for the synthesis of saturated thiolane rings. capes.gov.br The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Installation of the Ethoxy and Carboxylic Acid Functionalities at C-3

Once the thiolane ring is formed, the next crucial step is the introduction of the ethoxy and carboxylic acid groups at the third carbon atom. This creates a challenging quaternary carbon center.

The construction of a quaternary carbon stereocenter in an enantioselective manner is a significant hurdle in organic synthesis. rsc.orgescholarship.org Natural products often possess these structural motifs, which contribute to their biological activity. rsc.org Various asymmetric catalytic methods have been developed to address this challenge, including Michael additions, allylic alkylations, and cycloadditions. rsc.org For the synthesis of 3-ethoxythiolane-3-carboxylic acid, an enantioselective alkylation of a suitable precursor at the C-3 position would be a key transformation. escholarship.orgnih.govresearchgate.net

Regioselective ethoxylation involves the specific introduction of an ethoxy group at the desired position. In the context of this compound, this would mean ethoxylation at the C-3 position of a pre-functionalized thiolane derivative. This could potentially be achieved through nucleophilic substitution of a suitable leaving group at C-3 with an ethoxide source. The regioselectivity of such reactions is crucial to avoid the formation of unwanted isomers. beilstein-journals.org

Carboxylation is the process of introducing a carboxylic acid group into a molecule. wikipedia.org For complex substrates, this can be a challenging transformation. nih.govresearchgate.net Various methods exist, including the use of organometallic reagents (like Grignard or organolithium compounds) followed by quenching with carbon dioxide. wikipedia.org More recently, enzymatic and photocatalytic carboxylation methods have emerged as powerful tools, often offering high regioselectivity under mild conditions. nih.govrsc.orgresearchgate.net The choice of carboxylation strategy for a substituted thiolane would depend on the functional group tolerance of the chosen method. nih.gov

Advanced Synthetic Techniques Applicable to Thiolane Systems

Modern synthetic chemistry has seen the advent of advanced techniques that offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher efficiency. These methods are highly applicable to the synthesis of complex heterocyclic systems like thiolanes.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous benefits for the synthesis of thiolane derivatives. mdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mdpi.comnih.gov The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which is particularly advantageous for highly exothermic or rapid reactions that can be difficult to control in batch. mdpi.com

For the synthesis of a molecule like this compound, flow chemistry could be employed in several key steps. For instance, the formation of the thiolane ring via cyclization could be performed in a flow reactor to carefully control the reaction conditions and minimize the formation of byproducts. nih.gov Furthermore, hazardous reagents that might be used in certain synthetic steps can be generated and consumed in situ within a closed flow system, significantly improving the safety of the process. nih.gov The integration of in-line purification techniques can also streamline the entire synthetic sequence, leading to a more efficient and automated process. researchgate.net

The construction of the key C-C and C-O bonds in this compound can be efficiently achieved through various catalytic methods. Catalysis is a cornerstone of modern organic synthesis, enabling reactions that would otherwise be difficult or impossible, often with high levels of selectivity and efficiency. nih.govyoutube.com

C-C Bond Formation: The quaternary carbon at the 3-position of the thiolane ring is a significant synthetic challenge. Its formation could be approached through catalytic alkylation of a precursor. For instance, a 3-thiolanecarboxylic acid ester could be deprotonated to form an enolate, which could then be reacted with an ethylating agent. The use of chiral catalysts could potentially control the stereochemistry of this center. ub.edu Alternatively, transition-metal-catalyzed cross-coupling reactions could be envisioned to construct the carbon skeleton prior to the cyclization to form the thiolane ring. youtube.comthieme-connect.de

C-O Bond Formation: The introduction of the ethoxy group could be accomplished through a catalytic etherification reaction. For example, a precursor with a hydroxyl group at the 3-position could undergo a Williamson-type ether synthesis with an ethyl halide, a reaction that can be catalyzed by a suitable base. More advanced methods could involve transition-metal-catalyzed C-O bond formation, which can offer milder reaction conditions and broader substrate scope.

Domino Reactions: An efficient approach to the synthesis of substituted thiolanes could involve a domino reaction sequence, where multiple bond-forming events occur in a single synthetic operation. For example, a copper-catalyzed domino process has been developed for the synthesis of dihydrobenzothiophenes, which involves the formation of two C-S bonds in one pot. rsc.org Similar strategies could be adapted for the synthesis of the thiolane ring in the target molecule.

Analysis of Synthetic Efficiency and Green Chemistry Principles

The efficiency and environmental impact of a synthetic route are critical considerations in modern chemical research and industry. The principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.govjddhs.com

Synthetic Efficiency: The efficiency of a synthetic route is often evaluated using metrics such as atom economy and E-factor (Environmental Factor). Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final product. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient as they generate less waste. The E-factor is a measure of the total amount of waste generated per unit of product. A lower E-factor indicates a more environmentally friendly process.

In the context of synthesizing this compound, a highly efficient route would maximize the incorporation of atoms from the starting materials into the final product and minimize the use of stoichiometric reagents and protecting groups. Catalytic approaches are generally favored as they can significantly improve atom economy and reduce waste. nih.gov

Green Chemistry Principles: The application of green chemistry principles can lead to more sustainable synthetic routes. jddhs.comnih.gov Key considerations include:

Use of Safer Solvents: Traditional organic solvents often have significant environmental and health impacts. jddhs.com The use of greener solvents such as water, ethanol (B145695), or supercritical fluids is encouraged. mdpi.com For the synthesis of thiolane derivatives, the possibility of conducting reactions in these alternative solvents should be explored.

Energy Efficiency: Synthetic methods should be designed for energy efficiency. jddhs.com Flow chemistry and microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources.

Catalysis: As mentioned previously, the use of catalytic reagents is superior to stoichiometric reagents in terms of both efficiency and waste reduction. nih.gov

Waste Prevention: It is better to prevent the formation of waste than to treat it after it has been created. nih.gov This can be achieved through the design of highly selective and efficient reactions.

By incorporating these advanced synthetic techniques and adhering to the principles of green chemistry, it is possible to develop efficient and environmentally responsible methods for the synthesis of this compound and other complex heterocyclic molecules.

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxythiolane 3 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, and its presence in the title compound allows for a range of classical transformations, including esterification, amide formation, decarboxylation, and reduction.

The conversion of 3-Ethoxythiolane-3-carboxylic acid to its corresponding esters is most commonly achieved through Fischer esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which is often used in excess or as the solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process where water is formed as a byproduct. masterorganicchemistry.com

The mechanism proceeds through a series of reversible steps: masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

This entire sequence is often referred to as a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism. masterorganicchemistry.com

| Alcohol (R'-OH) | Acid Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Methanol (B129727) (CH₃OH) | H₂SO₄ | Reflux | Methyl 3-ethoxythiolane-3-carboxylate |

| Ethanol (B145695) (CH₃CH₂OH) | HCl | Reflux, Excess Ethanol | Ethyl 3-ethoxythiolane-3-carboxylate |

| Propanol (CH₃CH₂CH₂OH) | TsOH | Reflux | Propyl 3-ethoxythiolane-3-carboxylate |

The carboxylic acid group can be readily converted into amides by reaction with primary or secondary amines. However, direct reaction is often inefficient as it forms a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide bond formation, the carboxylic acid must first be "activated". libretexts.orgnih.gov

Common methods for activation include:

Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 3-ethoxythiolane-3-carbonyl chloride. libretexts.org This acyl chloride then readily reacts with an amine to form the corresponding amide. khanacademy.org

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. libretexts.orgyoutube.com The carboxylic acid adds to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine to yield the amide and a urea (B33335) byproduct. youtube.com

In Situ Activation: Strong Lewis acids like titanium tetrachloride (TiCl₄) can be used to mediate the direct condensation of carboxylic acids and amines, often in a solvent like pyridine (B92270) at elevated temperatures. nih.gov

The general mechanism for amide formation from an activated carboxylic acid involves the nucleophilic attack of the amine on the activated carbonyl carbon, followed by the departure of the leaving group. khanacademy.orgyoutube.com

| Reagent/Method | Amine (R'R''NH) | Description | Product Example (with NH₃) |

|---|---|---|---|

| 1. SOCl₂ 2. Amine | Ammonia, Primary/Secondary Amines | Two-step process via an acid chloride intermediate. libretexts.org | 3-Ethoxythiolane-3-carboxamide |

| DCC or EDC | Ammonia, Primary/Secondary Amines | One-pot reaction using a carbodiimide coupling agent. libretexts.org | 3-Ethoxythiolane-3-carboxamide |

| TiCl₄, Pyridine | Primary/Secondary Amines | Direct condensation mediated by a Lewis acid. nih.gov | 3-Ethoxythiolane-3-carboxamide |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). This reaction is not facile for most simple carboxylic acids. masterorganicchemistry.com It is most efficient when there is a carbonyl group at the β-position to the carboxylic acid (a β-keto acid), which can stabilize the transition state through a cyclic intermediate. masterorganicchemistry.comyoutube.com

This compound lacks this β-carbonyl functionality. The ethoxy group and the thiolane sulfur are not sufficiently electron-withdrawing to facilitate the thermal decarboxylation under standard conditions. Therefore, the compound is expected to be relatively stable towards decarboxylation. Forcing conditions, such as very high temperatures, might lead to decomposition, but a clean decarboxylation is unlikely. The absence of a stabilizing group on the α-carbon means that the hypothetical carbanion intermediate formed upon loss of CO₂ would be unstable, making the reaction pathway energetically unfavorable. youtube.com

The carboxylic acid moiety can be reduced to a primary alcohol. Due to the low reactivity of carboxylic acids towards reduction, strong reducing agents are required. chemguide.co.uk

Reduction to Primary Alcohols: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for reducing carboxylic acids to primary alcohols. chemguide.co.uksavemyexams.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup. chemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is not reactive enough to reduce carboxylic acids. savemyexams.comlibretexts.org The reaction proceeds through the formation of an aluminum alkoxide complex, which is then hydrolyzed to yield (3-ethoxythiolan-3-yl)methanol. libretexts.org An aldehyde is formed as an intermediate, but it is immediately reduced further and cannot be isolated under these conditions. savemyexams.comlibretexts.org

Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is challenging because aldehydes are more reactive than carboxylic acids towards LiAlH₄. libretexts.org To achieve this partial reduction, less reactive hydride reagents are necessary. While there are methods to reduce carboxylic acid derivatives (like acid chlorides) to aldehydes using reagents like lithium tri-tert-butoxyaluminum hydride, the direct, high-yield conversion of a carboxylic acid to an aldehyde is not a standard transformation. libretexts.org A common strategy involves first reducing the carboxylic acid all the way to the primary alcohol and then carefully oxidizing it back to the aldehyde. savemyexams.com

Transformations Involving the Ethoxy Group

The ethoxy group is an ether linkage, which is generally stable and unreactive. pressbooks.pub However, under specific and typically harsh conditions, it can undergo cleavage.

The C-O bond of an ether can be cleaved by strong acids, particularly strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.pubwikipedia.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective. pressbooks.pub

The reaction mechanism depends on the structure of the groups attached to the ether oxygen. wikipedia.orgchemistrysteps.com For this compound, the ethoxy group is attached to a tertiary carbon atom. The cleavage would proceed as follows:

Protonation: The ether oxygen is protonated by the strong acid (e.g., HI), forming a good leaving group (ethanol). masterorganicchemistry.comchemistrysteps.com

Leaving Group Departure (Sₙ1 Pathway): The C-O bond breaks, and ethanol departs. This results in the formation of a relatively stable tertiary carbocation at the 3-position of the thiolane ring. This Sₙ1 pathway is favored over an Sₙ2 pathway because of the tertiary nature of the carbon. pressbooks.pubchemistrysteps.com

Nucleophilic Attack: The halide anion (e.g., I⁻) acts as a nucleophile and attacks the tertiary carbocation, forming 3-halo-thiolane-3-carboxylic acid.

The other product would be iodoethane, as the initially formed ethanol can further react with excess HI. chemistrysteps.com These are forcing conditions that may also affect other parts of the molecule.

Functionalization of the Alkoxy Substituent

The ethoxy group at the C-3 position of this compound is generally stable under neutral and basic conditions. However, under acidic conditions, it is conceivable that the ether linkage could be cleaved. This would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by a suitable nucleophile. The specific conditions required for such a cleavage and the nature of the resulting products would depend on the reaction parameters, including the strength of the acid and the nature of the nucleophile present. Mechanistic studies on closely related 3-alkoxy-3-substituted cyclic ethers suggest that the reaction could proceed through an SN1-like mechanism, involving the formation of a tertiary carbocation stabilized by the adjacent sulfur atom and carboxyl group, or an SN2-like mechanism, with direct displacement of the protonated ethoxy group.

Reactivity of the Thiolane Ring System

Oxidation Reactions of the Thioether Moiety (e.g., to sulfoxides and sulfones)

The sulfur atom in the thiolane ring is susceptible to oxidation. Treatment of this compound with mild oxidizing agents, such as one equivalent of hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is expected to selectively oxidize the thioether to the corresponding sulfoxide (B87167). The resulting sulfoxide would introduce a new chiral center at the sulfur atom, leading to the formation of diastereomers.

Further oxidation of the sulfoxide with a stronger oxidizing agent, or an excess of the mild oxidant, would yield the corresponding sulfone. The oxidation state of the sulfur atom significantly impacts the electronic properties and conformation of the thiolane ring, which in turn can influence the reactivity of the other functional groups in the molecule.

Table 1: Predicted Products of Thioether Oxidation

| Starting Material | Oxidizing Agent | Predicted Product |

| This compound | 1 eq. H₂O₂ or m-CPBA | 3-Ethoxy-1-oxothiolane-3-carboxylic acid (Sulfoxide) |

| This compound | 2 eq. H₂O₂ or excess m-CPBA | 3-Ethoxy-1,1-dioxothiolane-3-carboxylic acid (Sulfone) |

Ring-Opening and Rearrangement Pathways

The thiolane ring, while generally stable, can undergo ring-opening reactions under specific conditions. For instance, treatment with strong acids at elevated temperatures could potentially lead to cleavage of the C-S bonds. The presence of the electron-withdrawing carboxylic acid group and the ethoxy group at the C-3 position would likely influence the regioselectivity of such a ring-opening reaction.

Rearrangement reactions of the thiolane ring are also a possibility, particularly if reactive intermediates such as carbocations or radicals are generated. For example, under certain conditions, a Pummerer-type rearrangement of the corresponding sulfoxide could occur, leading to the formation of an α-substituted thiolane derivative.

Reactions at Adjacent Carbons (C-2 and C-4)

The reactivity of the methylene (B1212753) groups at the C-2 and C-4 positions of the thiolane ring is generally low. However, in the presence of strong bases, deprotonation at these positions to form a carbanion is a theoretical possibility, although the acidity of these protons is expected to be low. If formed, these carbanions could participate in subsequent reactions with electrophiles. The proximity of the sulfur atom and the substituents at C-3 would play a significant role in the stability and reactivity of such intermediates.

Investigation of Stereochemical Course in Reactions

The C-3 position of this compound is a quaternary stereocenter. Therefore, any reaction that creates a new stereocenter in the molecule will lead to the formation of diastereomers. The stereochemical outcome of such reactions will be influenced by the existing stereochemistry at C-3 and the mechanism of the reaction.

For instance, in the oxidation of the thioether to a sulfoxide, the approach of the oxidizing agent to the sulfur atom can be directed by the steric bulk of the substituents at C-3, potentially leading to a diastereoselective oxidation. Similarly, any reaction at the C-2 or C-4 positions that introduces a new substituent would result in the formation of diastereomers, and the facial selectivity of the reaction would be a key area of investigation. Understanding the stereochemical course of these reactions is essential for the stereocontrolled synthesis of derivatives of this compound.

Derivatization Strategies and Functional Group Interconversions

Preparation of Esters for Analytical or Synthetic Purposes

The esterification of 3-Ethoxythiolane-3-carboxylic acid is a fundamental derivatization technique. This process converts the carboxylic acid into an ester, which can improve volatility for gas chromatography or serve as a protective group in multi-step syntheses. gcms.czyoutube.comresearchgate.net

A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 3-ethoxythiolane-3-carboxylate.

Alternative esterification methods include the use of alkylating agents. For example, methyl esters can be prepared using reagents like trimethylsilyldiazomethane (B103560) or through the reaction of the carboxylate salt with an alkyl halide. gcms.cz For more sterically hindered carboxylic acids, specific reagents and conditions may be necessary to achieve high yields. mdpi.com

Table 1: Common Esterification Reagents and Conditions

| Reagent | Conditions | Product |

| Alcohol (e.g., Methanol, Ethanol) / Acid Catalyst (e.g., H₂SO₄) | Heat, often with excess alcohol | Alkyl ester |

| Diazomethane | Ethereal solution | Methyl ester |

| Alkyl Halide (e.g., Methyl Iodide) / Base | Non-polar solvent | Alkyl ester |

| Trimethylsilyldiazomethane | Methanol | Methyl ester |

Formation of Acyl Halides and Anhydrides

For synthetic applications requiring a more reactive intermediate, this compound can be converted into an acyl halide or an acid anhydride. These derivatives are highly susceptible to nucleophilic attack, making them valuable precursors for other functional groups.

Acyl Halide Formation:

Acyl chlorides are the most common acyl halides and are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgoreview.comchemguide.co.uklibretexts.orglibretexts.org The reaction with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uklibretexts.org The mechanism involves the conversion of the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.orglibretexts.org Phosphorus tribromide (PBr₃) or phosphorus pentachloride (PCl₅) can also be employed to generate the corresponding acyl bromide or chloride. chemguide.co.uklibretexts.org

Acid Anhydride Formation:

Acid anhydrides can be synthesized from carboxylic acids through dehydration reactions, often at high temperatures. libretexts.org However, a more common laboratory method involves the reaction of an acyl chloride with a carboxylate salt. nih.gov Alternatively, dehydrating agents like phosphorus pentoxide can be used. nih.gov Symmetrical anhydrides of this compound could be formed by reacting its acyl chloride derivative with the corresponding carboxylate salt. The formation of mixed anhydrides is also possible by reacting the acyl chloride with a different carboxylic acid. google.com

Synthesis of Amides and Peptidic Conjugates

The formation of amides from this compound is a significant transformation, particularly for creating biologically relevant molecules and peptide conjugates.

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. libretexts.org Therefore, the carboxylic acid is typically activated first. This can be achieved by converting it to a more reactive derivative, such as an acyl chloride or anhydride, which then readily reacts with an amine. libretexts.org

Alternatively, coupling reagents are widely used for direct amide bond formation under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to facilitate the reaction between a carboxylic acid and an amine. libretexts.orgnih.gov These reagents activate the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. libretexts.org This method is particularly useful for synthesizing peptide conjugates, where this compound can be coupled to amino acids or peptide fragments. nih.govbeilstein-journals.orgnih.gov The synthesis of such conjugates can introduce novel properties to the resulting molecule. nih.govnih.gov

Derivatization for Chromatographic Analysis (e.g., GC-MS, LC-MS)

To enhance the detection and separation of this compound in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often necessary. colostate.eduresearchgate.net

For GC-MS Analysis:

Carboxylic acids are generally polar and non-volatile, making them unsuitable for direct GC analysis. colostate.eduresearch-solution.com Derivatization aims to increase their volatility and thermal stability. colostate.edu Common methods include:

Esterification: Converting the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester, is a standard procedure. gcms.czresearch-solution.com Reagents like BF₃-methanol are frequently used for this purpose. research-solution.com

Silylation: This process replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com

For LC-MS Analysis:

While LC can handle more polar compounds than GC, derivatization can still be beneficial to improve chromatographic retention, ionization efficiency, and detection sensitivity. nih.govresearchgate.netddtjournal.com Strategies include:

Amidation: Coupling the carboxylic acid with an amine-containing tag can improve ionization in positive electrospray ionization (ESI) mode. nih.gov For example, derivatization with 4-bromo-N-methylbenzylamine can introduce a readily ionizable group and a specific isotopic pattern for easier identification. nih.gov

Esterification: Introducing a tag through esterification can also enhance detection. researchgate.net

Hydrazone Formation: Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize carboxylic acids, which is particularly useful for analyzing short-chain fatty acids and other organic acids. shimadzu.com

Introduction of Probes or Tags for Biological or Material Applications

The introduction of specific probes or tags onto the this compound molecule can facilitate its use in biological or material science applications. This is typically achieved by forming an amide or ester linkage between the carboxylic acid and a molecule containing the desired tag.

For biological applications, fluorescent tags can be introduced to enable visualization and tracking of the molecule within biological systems. nih.gov For example, a fluorescent amine could be coupled to the carboxylic acid using standard amide bond formation techniques. This allows for the study of the molecule's interaction with biomolecules like nucleic acids. nih.gov

In the context of materials science, functionalized polymers can be created by incorporating carboxylic acid-containing monomers. nih.govresearchgate.net For instance, this compound could potentially be attached to a polymer backbone, modifying the material's properties or providing a site for further functionalization, such as the covalent binding of peptides to create bioactive surfaces. nih.govresearchgate.net

Spectroscopic and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm, due to strong deshielding and hydrogen bonding. libretexts.orglibretexts.org Protons on the carbon adjacent to the carbonyl group generally resonate in the 2-3 ppm range. libretexts.orglibretexts.orglibretexts.org The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other. The protons of the thiolane ring are expected to show complex multiplets due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.orglibretexts.orglibretexts.org The quaternary carbon atom at the 3-position, bonded to the sulfur, ethoxy, and carboxylic acid groups, would also have a distinct chemical shift. The carbons of the ethoxy group and the thiolane ring would appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitive structural assignment. COSY experiments would confirm the coupling relationships between protons, such as those within the ethoxy group and throughout the thiolane ring system. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignment of the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Ethoxythiolane-3-carboxylic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 1H) | 170 - 180 | Shift is concentration and solvent dependent. libretexts.orglibretexts.org |

| Thiolane C2-H₂ | Multiplet | ~30 - 40 | Diastereotopic protons, complex splitting. |

| Thiolane C3 | - | ~70 - 80 | Quaternary carbon. |

| Thiolane C4-H₂ | Multiplet | ~25 - 35 | Diastereotopic protons, complex splitting. |

| Thiolane C5-H₂ | Multiplet | ~35 - 45 | Adjacent to sulfur, deshielded. |

| Ethoxy (-OCH₂CH₃) | Quartet | ~60 - 70 | Coupled to methyl protons. |

| Ethoxy (-OCH₂CH₃) | Triplet | ~15 - 20 | Coupled to methylene protons. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong O-H stretching band is anticipated, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orglibretexts.orgspectroscopyonline.com Overlapping this broad feature, the C-H stretching vibrations of the alkyl portions of the molecule would appear around 2850-3000 cm⁻¹. libretexts.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected in the region of 1700-1730 cm⁻¹ for a saturated carboxylic acid. spectroscopyonline.com Additionally, a C-O stretching vibration should be visible between 1210 and 1320 cm⁻¹. spectroscopyonline.com The C-S stretching vibration from the thiolane ring is typically weak and falls in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. The C-S bond, often weak in the IR spectrum, may show a more prominent band in the Raman spectrum, aiding in the confirmation of the thiolane ring. The comparison of IR and Raman spectra can be useful in studying intermolecular interactions, as the presence of a centrosymmetric dimer would lead to different selection rules for certain vibrations. rsc.orgresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Weak | Broad, Strong (IR) |

| Alkyl | C-H stretch | 2850 - 3000 | Strong | Medium-Strong |

| Carbonyl | C=O stretch | 1700 - 1730 | Strong | Strong, Sharp (IR) |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium | Strong (IR) |

| Carboxylic Acid | O-H bend | 900 - 960 | Weak | Broad, Medium (IR) |

| Thiolane | C-S stretch | 600 - 800 | Medium | Weak (IR) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.

For this compound (C₇H₁₂O₃S, Molecular Weight: 176.23 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (•OH) to give an [M-17]⁺ peak at m/z 159, and the loss of the carboxyl group (•COOH) to give an [M-45]⁺ peak at m/z 131. libretexts.org Another significant fragmentation would be the alpha-cleavage, breaking the bond between C3 and C4 of the thiolane ring. Cleavage of the ethoxy group could lead to a peak corresponding to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion. The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds with sufficiently long alkyl chains, though its prominence here would depend on the specific energetics. youtube.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula of Loss | Notes |

| 176 | [M]⁺ | - | Molecular Ion |

| 159 | [M - OH]⁺ | •OH | Loss of hydroxyl radical. libretexts.org |

| 131 | [M - COOH]⁺ | •COOH | Loss of carboxyl group. libretexts.org |

| 130 | [M - H₂S]⁺ | H₂S | Possible rearrangement and loss of hydrogen sulfide. |

| 103 | [M - COOH - C₂H₄]⁺ | •COOH, C₂H₄ | Loss of carboxyl group followed by ethylene. |

| 73 | [C₃H₅S]⁺ | C₄H₇O₃ | Fragmentation of the thiolane ring. |

| 45 | [COOH]⁺ | C₆H₁₁S | Carboxyl group fragment. |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. nih.govmdpi.com

The analysis would reveal the conformation of the five-membered thiolane ring, which typically adopts either an envelope or a twist (half-chair) conformation to minimize steric strain. Furthermore, it would definitively show the intermolecular interactions that govern the crystal packing. For carboxylic acids, the most common and stable interaction is hydrogen bonding between the carboxyl groups of two separate molecules, forming a centrosymmetric dimer. researchgate.net The X-ray structure would confirm the existence of such dimers and provide exact measurements of the hydrogen bond distances and angles. This information is crucial for understanding the physical properties of the compound in its solid form.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration (if chiral)

The C3 carbon atom of this compound is a stereocenter, as it is bonded to four different groups (a sulfur atom, an ethoxy group, a carboxylic acid group, and the C2 carbon of the ring). Therefore, the molecule is chiral and exists as a pair of enantiomers (R and S).

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum to one predicted by quantum chemical calculations for a known configuration. nih.gov

A significant challenge in applying chiroptical methods to carboxylic acids is their tendency to form aggregates and dimers through hydrogen bonding, which can complicate the spectra. nih.gov This issue can sometimes be overcome by converting the carboxylic acid to a salt or another derivative to disrupt the hydrogen bonding network, simplifying spectral analysis. nih.gov Without experimental CD or ORD data, the absolute configuration of a given sample of this compound remains undetermined.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of organic molecules. For derivatives of thiophene (B33073) carboxylic acid, a related class of compounds, DFT calculations have been used to determine key electronic properties. mdpi.comnih.gov These studies often focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. researchgate.net

For instance, in a study of 2-thiophene carboxylic acid thiourea (B124793) derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory were performed to analyze their electronic properties. mdpi.com The HOMO and LUMO energies are indicative of the molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. epstem.net While specific values for 3-Ethoxythiolane-3-carboxylic acid are not available, calculations on related structures provide a qualitative understanding. For example, theoretical investigations of a triazolone derivative containing an ethoxy group utilized the B3LYP/6-31G(d,p) basis set to calculate total energy, electronegativity, and other electronic properties. epstem.netresearchgate.net

Table 1: Representative Calculated Electronic Properties of Related Sulfur-Containing Heterocyclic Compounds

| Compound/Derivative | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-Amino-4-(p-tolyl)thiazole | B3LYP/6-311G(d,p) | -5.54 | - | - |

| 2-Methoxy-1,3-thiazole | B3LYP/6-311G(d,p) | -6.27 | - | - |

| Thiazole-4-carboxaldehyde | B3LYP/6-311G(d,p) | -7.44 | - | - |

| Thiophene-2-carboxamide derivative | DFT/B3LYP/6-31G(d,p) | - | - | 5.031 |

Note: Data is for illustrative purposes and is based on studies of related, not identical, compounds. researchgate.net

Conformational Analysis of the Thiolane Ring and Substituents

The five-membered thiolane ring is not planar and can adopt various conformations, often described as envelope or twist forms. The presence of substituents, such as the carboxylic acid and ethoxy groups at the C3 position, will significantly influence the conformational landscape of this compound.

Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. While direct conformational analysis of this compound is not documented, studies on substituted thiolane and other heterocyclic rings provide a framework for what to expect. For example, in sulfonamides, different conformations have been identified in crystal polymorphs and studied using quantum mechanical calculations. nih.gov The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding between the carboxylic proton and the ethoxy oxygen, would be a critical determinant of the preferred geometry.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For sulfur-containing heterocycles, understanding reaction mechanisms is crucial for their synthesis and for predicting their reactivity. digitellinc.comresearchgate.net

For instance, the cleavage of the C-S bond is a fundamental process in the metabolism and degradation of sulfur heterocycles. nih.gov Computational studies can model the energy profiles of such reactions, identifying the factors that facilitate bond breaking. In many cases, the introduction of oxygen atoms near the sulfur atom weakens the C-S bond, promoting ring cleavage. nih.gov While a specific reaction mechanism for this compound has not been computationally modeled, studies on the reactivity of related compounds, such as the nucleophilic attack on sulfur-nitrogen rings, highlight the utility of these methods. researchgate.net

Spectroscopic Property Prediction (e.g., NMR shielding, vibrational frequencies)

Theoretical calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra. The calculation of NMR chemical shifts (using methods like GIAO) and vibrational frequencies (infrared and Raman) is a standard application of DFT. epstem.netresearchgate.net

For example, in a theoretical study of a triazolone derivative, ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method and showed good correlation with experimental data. epstem.netresearchgate.net Similarly, calculated vibrational frequencies, when appropriately scaled, can be matched to experimental IR and Raman spectra to assign specific vibrational modes. epstem.netresearchgate.net For this compound, such calculations would be invaluable for characterizing the compound and confirming its structure. Spectroscopic data for related compounds like thiophene-3-carboxylic acid is available in public databases and can serve as a reference. nih.gov

Table 2: Predicted Spectroscopic Data for Related Functional Groups

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid O-H | ~3500-2500 (broad) | ~10-13 | - |

| Carboxylic Acid C=O | ~1760-1690 | - | ~170-185 |

| Thiolane C-H | - | ~2.5-3.5 | ~30-50 |

| Ethoxy CH₂ | ~2980-2850 | ~3.5-4.0 | ~60-70 |

| Ethoxy CH₃ | ~2980-2850 | ~1.2-1.4 | ~15-20 |

Note: These are general ranges and the actual values for this compound would be influenced by the specific molecular environment.

Intermolecular Interactions and Crystal Packing Studies

The way molecules interact with each other in the solid state determines the crystal structure and has a profound impact on the material's physical properties. Computational studies, often in conjunction with X-ray diffraction data, can be used to analyze and quantify intermolecular interactions such as hydrogen bonds and van der Waals forces. rsc.orgnih.gov

For carboxylic acids, hydrogen bonding is a dominant intermolecular interaction, often leading to the formation of dimers. In the case of this compound, the carboxylic acid group would be a primary site for hydrogen bonding. The sulfur atom in the thiolane ring can also participate in non-covalent interactions. rsc.orgresearchgate.netresearchgate.net Studies on trithiocyanuric acid have highlighted the importance of N–H···S hydrogen bonds in directing crystal architecture. rsc.orgresearchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal. mdpi.com For related heterocyclic compounds, this analysis has shown that H···H, O···H, and C···H contacts are often the most significant contributors to crystal packing. mdpi.com

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

No research has been identified that describes the use of 3-Ethoxythiolane-3-carboxylic acid as a chiral building block in asymmetric synthesis. There are no published examples of its application in enantioselective reactions to introduce chirality into new molecules.

Precursor for Pharmacologically Relevant Scaffolds

The synthetic utility of this compound as a precursor for scaffolds with potential pharmacological relevance has not been documented. There are no studies indicating its use in the construction of molecules intended for medicinal chemistry applications.

Utility in Material Science Applications

No data has been found concerning the application of this compound in material science. There are no reports of its use as a monomer or an additive in the synthesis of polymers or other advanced materials.

Ligand in Organometallic Chemistry

The potential for this compound to act as a ligand in organometallic chemistry has not been explored in any published research. There is no information on its coordination to metal centers or its use in catalysis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The accessibility of any chemical compound is a prerequisite for the exploration of its properties and applications. For 3-Ethoxythiolane-3-carboxylic acid, the development of efficient and sustainable synthetic methodologies is a critical first step. Current synthetic approaches to substituted thiolanes often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research should prioritize the development of green and atom-economical synthetic strategies.

One promising approach is the use of cycloaddition reactions . For instance, a [3+2] cycloaddition between a vinyl ether and a thiocarbonyl compound could potentially construct the thiolane ring and install the ethoxy group in a single, highly efficient step. acs.org Another avenue to explore is the application of ring-closing metathesis (RCM) , a powerful tool for the formation of cyclic structures. nih.govnih.govwikipedia.org A suitably designed acyclic precursor containing both the necessary sulfur and oxygen functionalities could be cyclized using a ruthenium-based catalyst to afford the desired thiolane ring. organic-chemistry.org

Furthermore, the development of one-pot or tandem reactions that minimize purification steps would be highly beneficial. For example, a sequence involving the Michael addition of a thiol to an α,β-unsaturated ester followed by an intramolecular cyclization could be a viable strategy. Investigating the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, represents another frontier for the sustainable synthesis of this compound.

Exploration of Unique Reactivity Profiles of the Thiolane-Carboxylic Acid System

The juxtaposition of a thioether, an ether, and a carboxylic acid on a single carbon atom within a strained five-membered ring suggests a unique reactivity profile for this compound. The thioether linkage, in particular, offers opportunities for a range of chemical transformations.

The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and reactivity of the molecule. These oxidized derivatives could serve as valuable intermediates in further synthetic transformations. The thiolane ring itself may undergo ring-opening reactions under specific conditions, providing access to linear, highly functionalized molecules.

The carboxylic acid group is a versatile handle for a variety of transformations. It can be converted into esters, amides, acid chlorides, and other derivatives using standard methodologies. researchgate.netlibretexts.org The relative reactivity of this carboxylic acid compared to other carboxylic acid derivatives is an area ripe for investigation. Generally, thioesters are more reactive than esters due to the better leaving group ability of the thiolate anion. nih.govlibretexts.org Understanding how the neighboring ethoxy and thiolane sulfur atom influence the reactivity of the carboxylic acid will be crucial for its effective utilization in synthesis.

| Functional Group | Potential Transformation | Significance |

| Thioether | Oxidation (to sulfoxide, sulfone) | Modulates electronic properties, creates new reactive sites |

| Thiolane Ring | Ring-opening reactions | Access to linear, functionalized compounds |

| Carboxylic Acid | Esterification, Amidation, etc. | Versatile handle for derivatization |

Application in Complex Natural Product Synthesis

Thiolane-containing motifs are present in a variety of biologically active natural products. nih.gov The unique substitution pattern of this compound makes it a potentially valuable building block for the synthesis of complex natural products. Its stereochemically defined quaternary center could be incorporated into larger molecular frameworks, providing a rapid increase in molecular complexity.

Future research could focus on identifying natural products that contain a similar structural motif and developing synthetic strategies that utilize this compound as a key intermediate. The ability to introduce both an oxygen and a sulfur functionality in a controlled manner is particularly appealing for the synthesis of molecules with diverse biological activities. For example, many sulfur-containing natural products exhibit interesting pharmacological properties. mdpi.com

Investigation of Stereoselective Control in Derivatization and Coupling Reactions

The C3 carbon of this compound is a stereocenter. Therefore, the development of methods for the stereoselective synthesis of this compound is of paramount importance. This could be achieved through the use of chiral catalysts in the synthetic route or by starting from a chiral precursor.

Once enantiomerically pure this compound is obtained, the investigation of stereoselective reactions at the carboxylic acid and other positions of the thiolane ring will be a key area of research. For example, the diastereoselective addition of nucleophiles to derivatives of the carboxylic acid could be explored. The chiral environment provided by the substituted thiolane ring could influence the stereochemical outcome of reactions at remote sites. Understanding and controlling the stereoselectivity of these reactions will be crucial for the synthesis of enantiomerically pure complex molecules. nih.gov

Advanced Material Applications Derived from the Compound's Structure

The unique structure of this compound also suggests its potential use in the development of advanced materials. Thiophene-based polymers, for instance, are known for their interesting electronic and optical properties. dtic.milnumberanalytics.com While the thiolane ring in this compound is saturated, it could serve as a precursor to thiophene-containing monomers through dehydrogenation or other chemical transformations.

Q & A

Q. What statistical methods are appropriate for analyzing reaction optimization datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.